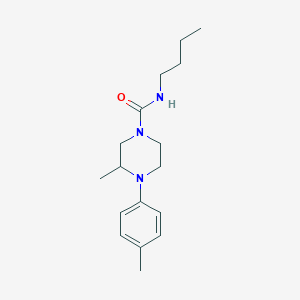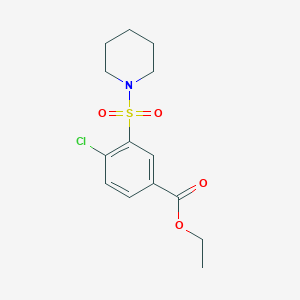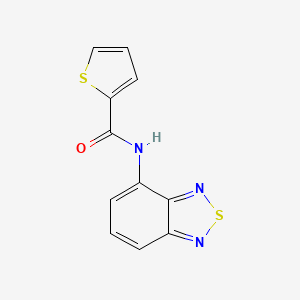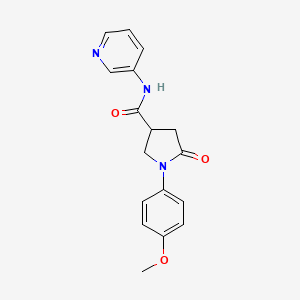
N-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CP-122,288, is a chemical compound that has been used in scientific research for various purposes. It belongs to the class of piperazine derivatives and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CP-122,288 is not fully understood, but it is believed to act as a selective antagonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It may also act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, CP-122,288 has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122,288 has several advantages for use in lab experiments. It is a highly selective compound that acts on specific neurotransmitter systems, which allows for the investigation of the role of these systems in various physiological and behavioral processes. Additionally, it has been shown to have relatively low toxicity and few side effects in animal models. However, one limitation of CP-122,288 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CP-122,288. One area of interest is the investigation of its potential as a treatment for various psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and the role of specific neurotransmitter systems in mediating its effects. Finally, there is potential for the development of new compounds based on the structure of CP-122,288 that may have improved pharmacological properties and therapeutic potential.
Métodos De Síntesis
CP-122,288 can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 4-methylpiperazine, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 3-chlorobenzoyl isocyanate with 4-methylpiperazine, followed by the addition of acetic anhydride. The purity of the synthesized compound can be ensured through various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
CP-122,288 has been used in scientific research for a variety of purposes, including as a potential treatment for anxiety, depression, and schizophrenia. It has also been studied for its potential as a cognitive enhancer and as a tool for investigating the role of certain neurotransmitters in the brain. CP-122,288 has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects may be due to its ability to modulate the activity of certain neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAGHBQUCXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)